molecular formula C20H23N3O4S2 B2976550 N-(2,5-dimethoxyphenyl)-2-{[3-(2-methylpropyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 1252909-61-7

N-(2,5-dimethoxyphenyl)-2-{[3-(2-methylpropyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No.: B2976550
CAS No.: 1252909-61-7
M. Wt: 433.54
InChI Key: IJLDGXAKJDLRJY-UHFFFAOYSA-N
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Description

N-(2,5-dimethoxyphenyl)-2-{[3-(2-methylpropyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a thienopyrimidine derivative characterized by a fused thiophene-pyrimidinone core. The compound features a 2-methylpropyl (isobutyl) substituent at position 3 of the thieno[3,2-d]pyrimidin-4-one scaffold and a sulfanyl-linked acetamide group attached to a 2,5-dimethoxyphenyl aromatic ring. Thienopyrimidine derivatives are of significant pharmacological interest due to their structural similarity to purine bases, enabling interactions with enzymes and receptors involved in nucleotide metabolism .

Properties

IUPAC Name

N-(2,5-dimethoxyphenyl)-2-[3-(2-methylpropyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O4S2/c1-12(2)10-23-19(25)18-14(7-8-28-18)22-20(23)29-11-17(24)21-15-9-13(26-3)5-6-16(15)27-4/h5-9,12H,10-11H2,1-4H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJLDGXAKJDLRJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C(=O)C2=C(C=CS2)N=C1SCC(=O)NC3=C(C=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,5-dimethoxyphenyl)-2-{[3-(2-methylpropyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic applications.

  • Molecular Formula : C20H23N3O4S2
  • Molecular Weight : 433.5 g/mol
  • CAS Number : 1252917-56-8

The compound's biological activity is primarily attributed to its interaction with specific molecular targets within the body. Preliminary studies suggest that it may act as an inhibitor of various enzymes involved in cellular proliferation and survival pathways.

Anticancer Activity

Recent research has demonstrated that this compound exhibits significant antiproliferative effects against several cancer cell lines. Notably:

  • Cell Lines Tested : MCF-7 (breast cancer) and MDA-MB-468 (triple-negative breast cancer).
  • Assays Conducted : MTT assays indicated a dose-dependent reduction in cell viability.

Table 1: Antiproliferative Activity Against Cancer Cell Lines

CompoundCell LineIC50 (µM)Mechanism of Action
Compound AMCF-710.5Inhibition of topoisomerase I
Compound BMDA-MB-4688.0Induction of apoptosis
N-(2,5-Dimethoxyphenyl)-2-{...}MCF-7 & MDA-MB-4686.5Inhibition of cell cycle progression

Case Studies

  • Study on Antiproliferative Effects :
    A study evaluated the compound's effects on the proliferation of breast cancer cells. The results indicated that it significantly inhibited cell growth at concentrations lower than those required for many existing chemotherapeutics. Molecular docking studies further revealed that the compound binds effectively to the active sites of key enzymes involved in cancer cell proliferation.
  • Mechanistic Insights :
    Another investigation focused on understanding the mechanism by which this compound induces apoptosis in cancer cells. It was found to activate caspase pathways, leading to programmed cell death. This suggests potential use in combination therapies aimed at enhancing the efficacy of existing cancer treatments.

Comparison with Similar Compounds

Table 1: Substituent Comparison

Compound Name R Group (Position 3) Aryl Group (N-Substituent) Key Functional Groups
Target: N-(2,5-dimethoxyphenyl)-2-{[3-(2-methylpropyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide 2-methylpropyl 2,5-dimethoxyphenyl Thienopyrimidinone, sulfanyl, acetamide
: 2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2,5-dimethoxyphenyl)acetamide 3,5-difluorophenyl 2,5-dimethoxyphenyl Thienopyrimidinone, sulfanyl, acetamide
: 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide 4-methyl 2,3-dichlorophenyl Dihydropyrimidinone, thioether, acetamide

Key Observations :

Core Structure: The target and compounds share the thieno[3,2-d]pyrimidin-4-one core, whereas features a simpler dihydropyrimidinone ring, lacking the fused thiophene moiety.

Position 3 Substituents :

  • The target’s 2-methylpropyl group is lipophilic, likely enhancing membrane permeability.
  • ’s 3,5-difluorophenyl group introduces electron-withdrawing fluorine atoms, which may increase metabolic stability and π-π stacking interactions with hydrophobic enzyme pockets .

Aryl Substituents: The target’s 2,5-dimethoxyphenyl group provides electron-donating methoxy groups, which could modulate electronic effects on the acetamide linker.

Key Observations :

  • The dichlorophenyl substituent in correlates with a higher melting point (230°C), likely due to enhanced crystal packing from halogen interactions .
  • The target’s 2-methylpropyl group may reduce polarity, lowering melting point compared to halogenated analogs.
  • ’s synthetic yield (80%) suggests efficient thioether bond formation, a strategy applicable to the target compound’s synthesis.

Inferred Bioactivity and Structure-Activity Relationships (SAR)

  • Electron Effects : The 2,5-dimethoxyphenyl group in the target compound may enhance solubility relative to ’s dichlorophenyl group, but reduce binding affinity to electron-deficient targets.
  • Sulfanyl vs. Thioether Linkers : The sulfanyl group in the target and compounds may offer greater conformational flexibility than ’s thioether, influencing target selectivity.

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